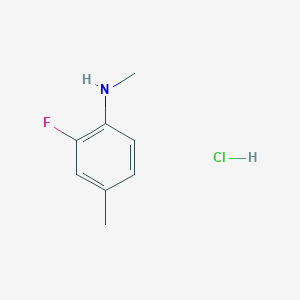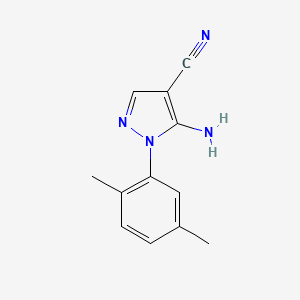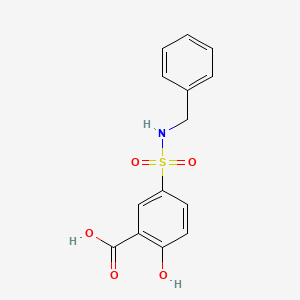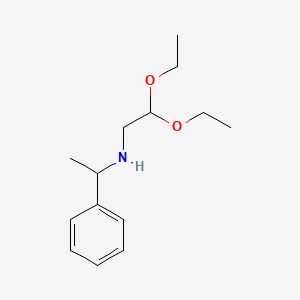![molecular formula C20H18ClNO3 B2661270 1'-(2-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-87-2](/img/structure/B2661270.png)
1'-(2-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidinone ring, with a 2-chlorobenzoyl group attached to the chroman moiety. The presence of these distinct structural elements imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(2-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps, typically starting with the preparation of the chroman and piperidinone precursors. One common synthetic route includes the following steps:
Formation of Chroman Precursor: The chroman precursor can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes or ketones.
Preparation of Piperidinone Precursor: The piperidinone precursor is often synthesized via the reaction of aniline derivatives with cyclic ketones or aldehydes.
Spirocyclization: The final step involves the spirocyclization of the chroman and piperidinone precursors in the presence of a suitable catalyst, such as a Lewis acid, to form the spirocyclic structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1’-(2-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1’-(2-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are of interest in the development of new materials and catalysts.
Biology: It serves as a probe in studying biological processes involving spirocyclic structures, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of novel polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1’-(2-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. The chlorobenzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
1’-(2-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
Spiroindoles: These compounds feature a spiro junction between an indole and another ring system. They are known for their biological activity and are used in drug development.
Spirooxindoles: These compounds have a spiro junction between an oxindole and another ring. They are important in medicinal chemistry due to their anticancer and antimicrobial properties.
Spirobenzofurans: These compounds contain a spiro junction between a benzofuran and another ring. They are studied for their potential use in materials science and organic electronics.
The uniqueness of 1’-(2-Chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of structural elements, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
IUPAC Name |
1'-(2-chlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLKSRLQRSWKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2661189.png)
![3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2661190.png)
![11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2661191.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2661195.png)


![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)
![8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2661202.png)
![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661203.png)
![5-Chloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2661204.png)

![2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid](/img/structure/B2661209.png)
![N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)
